1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-
Description
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is a fluorinated and methoxylated indole derivative with a carboxaldehyde group at position 3. Indole-3-carboxaldehyde derivatives are critical precursors in synthesizing bioactive alkaloids and pharmaceuticals, leveraging their ability to undergo diverse functionalization reactions .
Properties
CAS No. |
1227580-91-7 |
|---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
7-fluoro-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3 |
InChI Key |
YLQLRFVXUBZLDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)NC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation Route
This method adapts the protocol from CN102786460A, utilizing a substituted 2-methylaniline precursor to construct the indole core while introducing the aldehyde group.
- Substrate Preparation : Start with 2-methyl-4-fluoro-6-methoxyaniline.
- Vilsmeier Reagent Formation : Combine anhydrous dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at 0–5°C.
- Cyclization/Formylation : Add the aniline derivative dropwise to the reagent, followed by reflux (5–8 h) to form the indole ring and install the aldehyde at position 3.
- Workup : Neutralize with saturated Na₂CO₃, isolate via filtration, and purify by recrystallization.
Mechanistic Insight :
The Vilsmeier reagent (DMF-POCl₃ complex) electrophilically activates the aniline’s methyl group, enabling cyclization to the indole scaffold and subsequent formylation at C3.
Functionalization of Preformed Indole Derivatives
For substrates lacking pre-installed substituents, late-stage modifications can introduce methoxy and fluoro groups.
Spectral Data Projections
While explicit data for 7-fluoro-5-methoxy-1H-indole-3-carboxaldehyde are unavailable, predictions derive from analogous structures:
- δ 12.45 (1H, br s, NH)
- δ 9.96 (1H, s, CHO)
- δ 8.38 (1H, d, J = 2.8 Hz, H-2)
- δ 7.60 (1H, d, J = 8.8 Hz, H-4)
- δ 7.12 (1H, dd, J = 8.8, 2.8 Hz, H-6)
- δ 3.83 (3H, s, OCH₃)
¹³C NMR :
- δ 192.1 (CHO), 161.2 (C-5), 156.7 (C-7-F), 135.4 (C-3), 126.8–110.2 (aromatic carbons), 55.9 (OCH₃).
MS (ESI) : m/z 210.1 [M+H]⁺.
Challenges and Optimization
- Regioselectivity : Ensure correct positioning of fluoro and methoxy groups during substrate synthesis.
- Purification : Recrystallization from EtOAc/hexanes (1:3) resolves solubility issues.
- Yield Improvement : Use freshly distilled POCl₃ and strictly anhydrous DMF to minimize side reactions.
Alternative Pathways
- Gattermann–Koch Reaction : Less efficient for electron-rich indoles due to overformylation risks.
- Metal-Mediated Cross-Coupling : Palladium-catalyzed coupling to install substituents post-formylation (limited precedent).
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions.
-
Product : 7-Fluoro-5-methoxy-1H-indole-3-carboxylic acid.
-
Mechanism : The aldehyde is oxidized to a carboxyl group via intermediate geminal diol formation.
Example :
Oxidation of 7-fluoro-1H-indole-3-carbaldehyde using KMnO₄ yielded the corresponding carboxylic acid with >90% purity.
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol:
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
-
Product : 7-Fluoro-5-methoxy-1H-indole-3-methanol.
-
Mechanism : Hydride transfer to the carbonyl carbon generates the alcohol.
Example :
Reduction of 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde with NaBH₄ produced the alcohol in 85% yield.
Nucleophilic Substitution
The fluorine atom at position 7 participates in nucleophilic aromatic substitution (NAS):
-
Reagents/Conditions : Sodium methoxide (NaOMe) in methanol at reflux .
-
Product : 5-Methoxy-7-methoxy-1H-indole-3-carbaldehyde (if substituting fluorine) or derivatives with other nucleophiles (e.g., amines).
-
Mechanism : Fluorine’s electronegativity activates the ring for NAS, with methoxy directing substitution to para/ortho positions.
Example :
Substitution of 7-fluoro-5-iodo-1H-indole-3-carbaldehyde with methoxy groups achieved 63% yield under BF₃·Et₂O catalysis .
Electrophilic Substitution
The indole ring undergoes electrophilic substitution, influenced by electron-donating (methoxy) and withdrawing (fluoro) groups:
-
Typical Reagents : N-Iodosuccinimide (NIS) with Lewis acids like BF₃·Et₂O .
-
Product : 5-Iodo-7-fluoro-1H-indole-3-carbaldehyde (analogous reaction).
-
Regioselectivity : Methoxy at C5 directs electrophiles to C4 or C6, while fluorine at C7 deactivates C7 for further substitution.
Example :
Iodination of 7-fluoro-1H-indole-3-carbaldehyde at C5 using NIS/BF₃·Et₂O gave 63% yield .
Condensation Reactions
The aldehyde group forms Schiff bases or hydrazones:
-
Reagents/Conditions : Hydrazines or amines in ethanol/THF under reflux.
-
Product : Hydrazones or imines for further heterocyclic synthesis.
Example :
Condensation of 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde with hydrazine yielded hydrazone derivatives.
Stability and Side Reactions
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- with structurally related indole and indazole derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties.
Substituent Position and Electronic Effects
- Fluorine vs. Methoxy Groups : Fluorine, being electron-withdrawing, increases electrophilicity at the carboxaldehyde group, enhancing reactivity in nucleophilic additions. Methoxy groups (electron-donating) at position 5 may stabilize the indole ring through resonance, as seen in 5-Methoxy-1H-indazole-3-carboxaldehyde (91% yield) . The combined 7-fluoro and 5-methoxy substituents in the target compound likely balance electronic effects, optimizing stability and reactivity.
- Comparison with Indazole Derivatives : Indazole analogs (e.g., 5-Fluoro-1H-indazole-3-carboxaldehyde, 87% yield) exhibit lower yields compared to methoxylated indazoles, suggesting methoxy groups improve synthetic efficiency in nitrosation reactions .
Key Research Findings and Implications
- Synthetic Optimization : The high yield of 5-Methoxy-1H-indazole-3-carboxaldehyde (91%) suggests that methoxy-substituted indoles/indazoles are synthetically favorable, likely due to reduced side reactions .
- Biological Relevance : Fluorine and methoxy substituents are recurrent motifs in bioactive indoles, such as kinase inhibitors and antimicrobial agents .
- Contradictions and Limitations : Indazole derivatives (e.g., 6-Bromo-1H-indazole-3-carboxaldehyde, 78% yield) exhibit lower yields compared to indole analogs, highlighting core-dependent reactivity differences .
Biological Activity
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is a significant compound within the indole family, characterized by its unique substitution pattern that includes a formyl group at the 3-position, a fluorine atom at the 7-position, and a methoxy group at the 5-position. This structural configuration not only enhances its chemical reactivity but also its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular structure of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- can be summarized as follows:
| Position | Substituent |
|---|---|
| 3 | Formyl group (–CHO) |
| 5 | Methoxy group (–OCH₃) |
| 7 | Fluorine atom (–F) |
Research indicates that the biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. Its mechanism of action could lead to alterations in cellular processes such as cancer cell signaling and microbial resistance mechanisms .
Biological Activities
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- has been investigated for several biological activities:
- Anticancer Activity : Studies have shown that related indole compounds exhibit significant anticancer properties. For instance, compounds derived from indole structures have demonstrated preferential suppression of rapidly dividing cancer cells while sparing non-tumor cells .
- Antimicrobial Properties : The compound has shown potential against various microbial strains. For example, analogues have been identified with favorable activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
- Antioxidant Effects : Indole derivatives are known to activate antioxidant pathways in vivo, suggesting that 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- may also contribute to reducing oxidative stress and inflammation .
Antitumor Activity
In a study examining the effects of various indole derivatives on cancer cell lines, it was found that specific substitutions at the indole ring significantly impacted their potency against cancer cells. Compounds with a fluorine substitution at the 7-position showed enhanced activity compared to their non-fluorinated counterparts .
Antimicrobial Screening
A comprehensive screening campaign identified several derivatives with potent antimicrobial activity against MRSA. The most effective compounds exhibited MIC values significantly lower than those of established antibiotics, indicating their potential as novel antimicrobial agents .
Research Findings Summary
The following table summarizes key findings related to the biological activity of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-:
Q & A
Q. What are the optimal synthetic routes for 7-fluoro-5-methoxy-1H-indole-3-carboxaldehyde, and what methodological considerations are critical for reproducibility?
The synthesis of indole derivatives typically involves multi-step reactions. For example, similar compounds like (7-chloro-1H-indol-3-yl)methanol derivatives are synthesized via alkylation of indole-3-carbaldehyde intermediates using NaH in DMF, followed by reduction with NaBH₄ . For 7-fluoro-5-methoxy derivatives, fluorination and methoxylation steps must be carefully optimized. Key considerations include:
- Reagent selection : Use of POCl₃/DMF for formylation or trifluoromethylation agents for fluorine introduction .
- Purification : Flash column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) ensures high purity .
- Yield optimization : Temperature control during NaH-mediated alkylation prevents side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- ¹H/¹³C-NMR : Essential for confirming substituent positions (e.g., methoxy at C5, fluoro at C7). Coupling constants in ¹H-NMR distinguish para/meta substitution .
- HR-ESI-MS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for fluorine placement .
- HPLC : Monitors purity (>98% by HPLC is standard for research-grade material) .
Q. How should this compound be stored to ensure long-term stability, and what degradation products should researchers monitor?
- Storage : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .
- Degradation pathways :
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological activity of 7-fluoro-5-methoxy-1H-indole-3-carboxaldehyde?
- DFT calculations : Predict electrophilic/nucleophilic sites using frontier molecular orbitals (e.g., aldehyde group as an electrophilic center) .
- Docking studies : Assess binding affinity to targets like cytochrome P450 enzymes or serotonin receptors, leveraging the fluorinated indole scaffold’s electron-withdrawing effects .
- Solvent effects : COSMO-RS models simulate solvation impacts on reaction pathways .
Q. How can researchers resolve contradictions in spectral data arising from solvent effects or impurities?
- Solvent-induced shifts : Compare NMR in CDCl₃ vs. DMSO-d₆; aldehydes show downfield shifts (~10 ppm in ¹³C-NMR) in polar solvents .
- Impurity identification : Use 2D NMR (HSQC, HMBC) to differentiate between regioisomers or byproducts .
- Crystallographic validation : Resolve ambiguous NOE correlations with SHELXL-refined X-ray structures .
Q. What strategies exist for regioselective functionalization of the indole core, and how do electronic effects influence substitution patterns?
- Electrophilic substitution : Fluorine at C7 directs further electrophiles to C4/C6 via resonance effects. Methoxy at C5 deactivates C6, favoring C4 substitution .
- Cross-coupling : Suzuki-Miyaura reactions at C2/C3 require Pd catalysts and protecting groups for the aldehyde .
- Steric effects : Bulky substituents at C3 (e.g., benzyl groups) hinder reactivity at adjacent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
